
ジ((2H3)メチル)アンモニウムクロリド
概要
説明
Di((2H3)methyl)ammonium chloride, also known as Dimethylamine-d6 Hydrochloride, is an inorganic compound with the molecular formula C2H8ClN . It has a molecular weight of 87.58 g/mol .
Molecular Structure Analysis
The IUPAC name of Di((2H3)methyl)ammonium chloride is 1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride . The InChI string is InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3; .Physical and Chemical Properties Analysis
Di((2H3)methyl)ammonium chloride has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a topological polar surface area of 12 Ų . The exact mass and monoisotopic mass are both 87.0721874 g/mol .科学的研究の応用
染料の吸着
ジメチルジアリルアンモニウムクロリドは、染料の吸着のために、ナツメヤシの実の廃棄物から得られる膜を改質するために使用されてきた . この改質された膜は、メチレンブルー(MB)、ダイレクトイエロー50(DY50)、リアクティブブルー198(RB198)、およびナフトールブルブラック(NBB)の吸着剤として評価されました。 高い保持容量が達成され、この化合物は産業廃水の処理に有益である .
相間移動触媒
架橋ポリ(ジアリルジメチルアンモニウムクロリド)とその誘導体コポリマーは合成され、求核置換反応で相間移動触媒として使用されてきた . ポリマーの親水性-疎水性特性が求核反応に及ぼす影響も調べられた .
量子化学密度汎関数理論
ジメチルジアリルアンモニウムクロリドは、B3LYP/6-31G*レベルの量子化学密度汎関数理論(DFT)によって安定的に構成された . このアプリケーションは、分子や分子システムの特性を予測するための計算化学の分野で非常に重要である .
Safety and Hazards
将来の方向性
作用機序
Mode of Action
This disruption can lead to the death of the microorganism, providing the compound’s antimicrobial effect .
Pharmacokinetics
Dermal absorption rates are uncertain, with conflicting results reported between rat and human skin studies . It is distributed in organs like the liver, kidney, and intestines after oral administration . Metabolism occurs mainly through oxidation in the decyl side-chains, potentially mediated by intestinal microbes . Excretion predominantly occurs through feces, with minimal amounts detected in urine . It displays low potential for bioaccumulation based on its low oral bioavailability, rapid excretion, and recovery of administered dose .
Result of Action
The molecular and cellular effects of Di((2H3)methyl)ammonium chloride’s action primarily involve the disruption of microbial cell structures and functions, leading to the death of the microorganisms . This results in its antimicrobial effect, making it useful in various applications such as disinfectants.
生化学分析
Biochemical Properties
Di((2H3)methyl)ammonium chloride is known for its antimicrobial properties and has been widely used in various applications The compound interacts with various biomolecules, primarily through ionic interactions due to its positive charge
Cellular Effects
Similar quaternary ammonium compounds are known to disrupt cellular processes, primarily through their interactions with cell membranes. They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Di((2H3)methyl)ammonium chloride in animal models. Similar quaternary ammonium compounds have been shown to have dose-dependent effects, with potential toxic or adverse effects at high doses .
特性
IUPAC Name |
1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201236 | |
| Record name | Di((2H3)methyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53170-19-7 | |
| Record name | Methan-d3-amine, N-(methyl-d3)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53170-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di((2H3)methyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053170197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di((2H3)methyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di[(2H3)methyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Q1: How does deuterium substitution in di((2H3)methyl)ammonium chloride, compared to its non-deuterated counterpart, potentially affect its physicochemical properties?
A1: Based on the research on deuterated methadone, we can expect some significant differences between di((2H3)methyl)ammonium chloride and its non-deuterated form. The paper states that "[d]euterated methadone.HCl had rather similar physicochemical properties compared to methadone.HCl in the solid phase, a divergent behaviour was observed in solution (pKa, chromatographic and 13C-NMR data)." [] This suggests that deuterium substitution might not drastically alter the solid-state properties but could influence its behavior in solution. Specifically, the research observed "[a] higher basicity along with a more important hydrophilicity" for the deuterated methadone. [] These changes could arise from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, impacting hydrogen bonding and polarity. Further investigation using techniques like 13C-NMR and pKa determination would be needed to confirm these effects on di((2H3)methyl)ammonium chloride.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
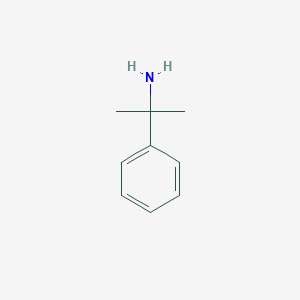

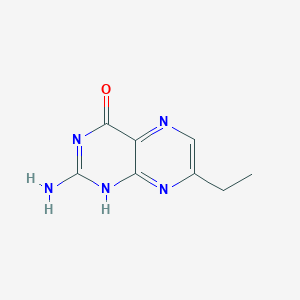
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine](/img/structure/B32428.png)
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)
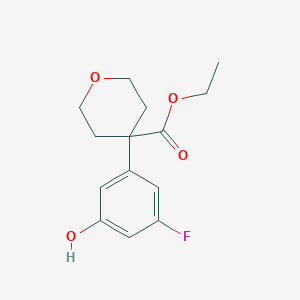
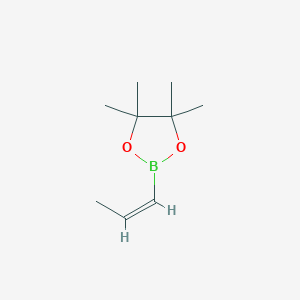
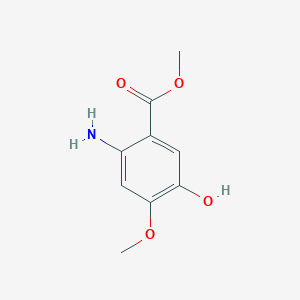
![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)
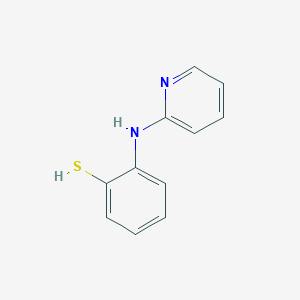
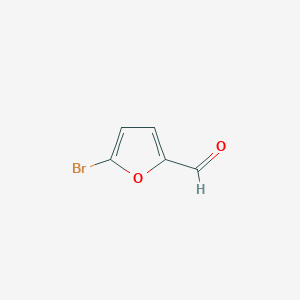
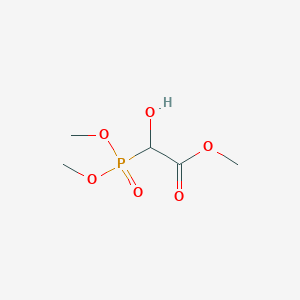
![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)
![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)
